molecular formula C16H14N2O2 B3055893 1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid CAS No. 67718-48-3

1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid

カタログ番号: B3055893
CAS番号: 67718-48-3
分子量: 266.29 g/mol
InChIキー: ORGIJNGMGJXPQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS 67718-48-3) is a pyrazoline-based compound with the molecular formula C16H14N2O2 and a molecular weight of 266.30 g/mol. Pyrazoline derivatives represent a significant class of heterocyclic compounds known for their broad spectrum of biological activities and are considered a privileged scaffold in medicinal chemistry for the discovery of new drugs . They are found in numerous commercially available and FDA-approved drugs, demonstrating their immense pharmacological value . The pyrazoline core, being a dihydropyrazole, serves as a key synthetic intermediate and a versatile building block for the development of more complex molecular architectures. The presence of both the carboxylic acid functional group and the two nitrogen atoms in its structure provides multiple sites for further chemical modification and derivatization, allowing researchers to fine-tune the compound's properties for specific applications . This makes it a valuable template for creating libraries of compounds in structure-activity relationship (SAR) studies. Its applications in research are extensive, primarily focused on the synthesis of novel bioactive molecules with potential anti-inflammatory, antimicrobial, anticancer, and analgesic properties . Furthermore, such heterocycles are also of interest in material science, with potential applications as semiconductors, liquid crystals, and in the development of organic light-emitting diodes (OLEDs) . The compound must be stored and handled in accordance with safe laboratory practices. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

2,5-diphenyl-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGIJNGMGJXPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302316
Record name 1,3-diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67718-48-3
Record name NSC150182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of phenylhydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a catalyst such as vitamin B1 . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

化学反応の分析

Types of Reactions

1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and other functionalized derivatives .

科学的研究の応用

1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid has numerous applications in scientific research:

作用機序

The mechanism of action of 1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways . The presence of nitrogen atoms in the pyrazole ring allows for interactions with metal ions and other biomolecules, enhancing its pharmacological properties .

類似化合物との比較

Comparison with Similar Compounds

Pyrazoline derivatives exhibit structural and functional diversity based on substituents and ring modifications. Below is a detailed comparison of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Pharmacological Activity Key References
This compound C₁₆H₁₄N₂O₂ 266.30 Phenyl (C1, C3), carboxylic acid (C5) Anticancer, enzyme inhibition
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₂H₁₃BrN₆O₂S₂·H₂O 435.33 4-Bromophenyl (C3), thiourea groups Antimicrobial, antifungal
1,3,4-Triphenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₂₂H₁₈N₂O₂ 342.39 Triphenyl (C1, C3, C4) WNT/β-catenin pathway inhibition
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₃H₁₃N₃O₆ 307.26 Ethoxycarbonyl (C3), 3-nitrophenyl (C1) High-purity API intermediate
5-(3,4-Dimethoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole C₂₄H₂₂N₂O₂ 370.45 3,4-Dimethoxyphenyl (C5) Antitumor, molecular docking studies

Key Findings

Substituent Effects on Bioactivity :

  • The 4-bromophenyl derivative (C₁₂H₁₃BrN₆O₂S₂·H₂O) demonstrates enhanced antimicrobial activity due to bromine’s electronegativity and thiourea groups’ hydrogen-bonding capacity .
  • Triphenyl substitution (C₂₂H₁₈N₂O₂) in compound 4 from targets the WNT/β-catenin pathway, showing promise in cancer therapy .
  • Ethoxycarbonyl and nitro groups (C₁₃H₁₃N₃O₆) improve thermal stability and solubility, making it a preferred intermediate in pharmaceutical synthesis .

Synthetic Pathways: Claisen Condensation: Used for synthesizing 4-(4-bromophenyl)-2,4-dioxopentanoic acid, a precursor for bromophenyl derivatives . Cyclocondensation with Phenylhydrazine: Employed for dimethoxyphenyl derivatives, yielding compounds with antitumor activity .

Crystallographic Insights: The 1,3-diphenyl derivative crystallizes in a non-planar conformation, with phenyl rings forming dihedral angles of 21.45° and 6.96° relative to the pyrazole plane. This geometry facilitates C–H···O/N interactions, stabilizing supramolecular layers . The 4-bromophenyl analog (CCDC 2310650) crystallizes in the centrosymmetric space group P2₁/c, with hydrogen-bonded water molecules contributing to lattice stability .

Pharmacological Applications: Antimicrobial Activity: Thiourea-modified pyrazolines (e.g., C₁₂H₁₃BrN₆O₂S₂·H₂O) exhibit broad-spectrum activity against Gram-positive bacteria and fungi . Anticancer Potential: Triphenyl derivatives disrupt oncogenic signaling pathways, while dimethoxyphenyl variants show high binding affinity to cancer-related enzymes in silico studies .

Critical Analysis of Structural and Functional Divergence

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine and nitro groups enhance electrophilicity, improving interactions with microbial enzymes. Conversely, methoxy groups increase lipophilicity, aiding blood-brain barrier penetration .
  • Carboxylic Acid vs. Ester Derivatives : Carboxylic acid derivatives (e.g., C₁₆H₁₄N₂O₂) exhibit stronger hydrogen-bonding capacity, whereas ethoxycarbonyl esters (e.g., C₁₃H₁₃N₃O₆) offer better bioavailability .

生物活性

1,3-Diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 67718-48-3) is a compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.2946 g/mol
  • Density : 1.24 g/cm³
  • Boiling Point : 461.7 °C
  • Flash Point : 233 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the pyrazole structure. Specifically, this compound has shown significant activity against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

In vitro studies indicate that derivatives of pyrazole can inhibit the proliferation of these cancer cells effectively. For instance, compounds derived from pyrazole structures demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer properties .

Cell Line IC50 (µM) Reference
MDA-MB-2313.79
HepG212.50
A54926.00

Anti-inflammatory Activity

Pyrazole derivatives have also been examined for their anti-inflammatory effects. Studies have reported that certain compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains:

  • Effective against E. coli, S. aureus, and Pseudomonas aeruginosa.

Research indicates that modifications in the pyrazole structure can enhance antimicrobial efficacy, making these compounds valuable in treating infections .

The biological activity of pyrazole derivatives is attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that these compounds can inhibit specific kinases involved in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
  • Cytokine Modulation : The anti-inflammatory effects are likely mediated through the modulation of cytokine production and signaling pathways involved in inflammation .

Case Studies

Several case studies illustrate the compound's potential:

  • Breast Cancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing that modifications in substituents significantly affected cytotoxicity and selectivity.
  • Liver Cancer Research : Another investigation focused on HepG2 cells showed that certain pyrazole analogs could reduce cell viability by over 50% at concentrations below 20 µM.

Q & A

Q. What are the common synthetic routes for 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or through Vilsmeier–Haack reactions. For example, derivatives like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate are prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to the carboxylic acid . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: polar aprotic solvents like DMF enhance cyclization efficiency, while excess hydrazine improves yields by minimizing side products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : FT-IR confirms carboxylate (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C=N at ~1600 cm⁻¹). NMR (¹H/¹³C) identifies substituent environments; for example, diastereotopic protons in the 4,5-dihydro region show coupling patterns (δ 3.0–4.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, revealing planarity of the pyrazole ring and phenyl substituent orientations. ORTEP-3 graphical interfaces aid in visualizing molecular packing .

Q. How does substituent variation at the pyrazole core affect solubility and crystallinity?

Electron-withdrawing groups (e.g., nitro or carboxylic acid) reduce solubility in non-polar solvents but enhance crystallinity due to intermolecular hydrogen bonding. For instance, 5-methyl-1-phenyl derivatives exhibit improved crystal packing compared to unsubstituted analogs .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental spectral data and proposed structures?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict optimized geometries and vibrational frequencies. Discrepancies between experimental IR/NMR and theoretical data may indicate tautomerism or protonation states. For example, DFT analysis of 5-methyl-1-phenyl derivatives validated intramolecular H-bonding between the carboxylic acid and pyrazole N, reconciling spectral anomalies .

Q. What strategies address challenges in crystallizing derivatives with bulky substituents?

  • Co-crystallization : Use of small-molecule auxiliaries (e.g., thiourea) to stabilize lattice interactions.
  • High-throughput screening : Solvent/antisolvent combinations (e.g., DMSO/water) under varied temperatures to identify nucleation conditions .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning common in sterically hindered analogs .

Q. How do electronic effects of aryl substituents modulate biological activity in structure-activity relationship (SAR) studies?

Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl) exhibit enhanced anticonvulsant or antimicrobial activity due to improved target binding (e.g., GABA receptors). Molecular docking (AutoDock Vina) and MD simulations quantify binding affinities, guiding rational design .

Q. What experimental controls are critical when evaluating the compound’s stability under biological assay conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
  • Metabolic stability : Liver microsome assays (e.g., rat S9 fraction) identify oxidation-prone sites (e.g., dihydro pyrazole ring) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMF or THFEnhances cyclization
Temperature80–100°CMinimizes side reactions
Hydrazine Equiv.1.2–1.5Maximizes ring closure

Q. Table 2. Common Data Contradictions and Solutions

ContradictionResolution MethodExample ApplicationReference
IR vs. DFT-predicted H-bondingAIM (Atoms in Molecules)Confirms intramolecular H-bond
NMR splitting vs. expected symmetrySC-XRD + HirshfeldIdentifies crystal packing effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。